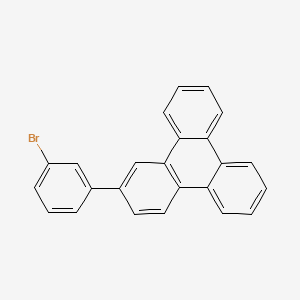

2-(3-Bromophenyl)triphenylene

Overview

Description

2-(3-Bromophenyl)triphenylene is a compound with the molecular formula C24H15Br . It is a derivative of triphenylene, a flat polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings .

Molecular Structure Analysis

The molecular structure of this compound consists of a triphenylene core with a bromophenyl group attached. The compound has a molecular weight of 383.280 Da .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a density of 1.4±0.1 g/cm3 and a boiling point of 556.4±19.0 °C at 760 mmHg . The compound’s melting point is between 147.0 to 151.0 °C .Scientific Research Applications

Synthesis of Liquid-Crystalline Compounds : Zelcer et al. (2013) developed a new synthesis pathway for 2,7-difunctionalised-β-hexa-substituted triphenylenes, which are key precursors in the synthesis of liquid-crystalline compounds. This method offers improvements in terms of fewer steps and less toxic reagents compared to conventional approaches (Zelcer et al., 2013).

Novel Hexasubstituted Triphenylene Derivatives : Kumar and Naidu (2002) synthesized novel hexasubstituted triphenylene derivatives with different peripheral substitutions, which form hexagonal columnar phases and discotic nematic phases, showing potential for use in liquid crystal displays (Kumar & Naidu, 2002).

Photoleitende Flüssigkristalle : Rose and Meier (1998) studied stepwise bromination of triphenylenes leading to compounds that form thermotropic mesophases and exhibit photocurrents in both crystalline and liquid crystal (LC) phases (Rose & Meier, 1998).

Palladium-Catalyzed Synthesis : Pan et al. (2016) described a novel approach for synthesizing triphenylenes via palladium-catalyzed coupling, which allows for the production of unsymmetrically functionalized triphenylenes, useful in various scientific applications (Pan et al., 2016).

Uncatalyzed Zirconium-Mediated Biphenylation : Hilton, Jamison, and King (2006) demonstrated an uncatalyzed, Zr-mediated method for forming triphenylenes from o-dihaloarenes, which is a rare example of aryl-aryl bond formation without catalysts (Hilton, Jamison, & King, 2006).

Heptasubstituted Triphenylene Discotic Liquid Crystals : Gan et al. (2017) explored the synthesis and properties of heptasubstituted triphenylene 2,3-dicarboxylic esters, which form hexagonal columnar phases at room temperature, indicating their potential in liquid crystal technologies (Gan et al., 2017).

Photo-Aryl Coupling Reactions : Sato, Shimada, and Hata (1969) studied the electronic effects on the photochemical conversion of o-terphenyl to triphenylene, revealing insights into the mechanisms of these reactions and their applications in photochemical synthesis (Sato, Shimada, & Hata, 1969).

Safety and Hazards

Properties

IUPAC Name |

2-(3-bromophenyl)triphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br/c25-18-7-5-6-16(14-18)17-12-13-23-21-10-2-1-8-19(21)20-9-3-4-11-22(20)24(23)15-17/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXFBIBEVROWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC(=CC=C4)Br)C5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B571943.png)

![1-Bromo-2-[(butylsulfanyl)methyl]benzene](/img/structure/B571945.png)

![12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole](/img/structure/B571963.png)